An In-depth Technical Guide to 1H-Indazol-6-amine: Synthesis and Properties
An In-depth Technical Guide to 1H-Indazol-6-amine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1H-Indazol-6-amine, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery.
Chemical and Physical Properties
1H-Indazol-6-amine, also known as 6-aminoindazole, is a stable, light brown crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇N₃ | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| Melting Point | 204-206 °C (decomposes) | [1] |
| Boiling Point | 376.6 ± 15.0 °C (Predicted) | [1] |
| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa | 15.61 ± 0.40 (Predicted) | [1] |
| Appearance | Light brown powder | [1] |
Spectroscopic Data
The structural elucidation of 1H-Indazol-6-amine is confirmed through various spectroscopic techniques.
NMR Spectroscopy
¹H NMR (DMSO-d₆, 300 MHz): The proton NMR spectrum of 1H-Indazole in DMSO-d6 shows characteristic peaks for the aromatic protons. For the 6-amino substituted analog, shifts would be expected to be influenced by the electron-donating amino group. A representative spectrum for the parent indazole shows signals at δ 13.1 (br s, 1H, NH), 8.10 (d, 1H), 7.78 (d, 1H), 7.58 (t, 1H), 7.36 (t, 1H), 7.13 (t, 1H).[3][4]
¹³C NMR (DMSO-d₆): The carbon NMR spectrum provides further structural confirmation. For the parent indazole, characteristic peaks appear at approximately δ 140.0, 134.8, 126.8, 123.1, 121.0, 120.9, 109.7.[5][6] The presence of the amino group at the C-6 position will influence the chemical shifts of the surrounding carbon atoms.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~12.5 (br s, 1H) | N1-H |
| ~7.8 (s, 1H) | C3-H |
| ~7.5 (d, 1H) | C4-H |
| ~6.8 (s, 1H) | C7-H |
| ~6.5 (d, 1H) | C5-H |
| ~5.5 (br s, 2H) | NH₂ |
Infrared (IR) Spectroscopy
The IR spectrum of 1H-Indazol-6-amine would exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3300 (two bands) | Primary Amine (N-H) | Asymmetric & Symmetric Stretch |
| 3300-3250 (broad) | Indazole (N-H) | Stretch |
| 1650-1580 | Primary Amine (N-H) | Bend |
| 1600-1450 | Aromatic Ring (C=C) | Stretch |
| 1335-1250 | Aromatic Amine (C-N) | Stretch |
Mass Spectrometry
The mass spectrum of 1H-Indazol-6-amine shows a molecular ion peak corresponding to its molecular weight.
| Ion | m/z |
| [M]⁺ | 133 |
| [M+H]⁺ | 134 |
Synthesis of 1H-Indazol-6-amine
The most common and well-established route for the synthesis of 1H-Indazol-6-amine involves the reduction of 6-nitro-1H-indazole. The precursor, 6-nitro-1H-indazole, can be synthesized from 2-methyl-5-nitroaniline.[7]
Synthesis of 6-Nitro-1H-indazole
A common method for the synthesis of 6-nitroindazole involves the diazotization of 2-methyl-5-nitroaniline followed by cyclization.[7]
Caption: Synthesis of 6-Nitro-1H-indazole.
Reduction of 6-Nitro-1H-indazole to 1H-Indazol-6-amine
Several methods are available for the reduction of the nitro group to an amine.[8]
Caption: Reduction methods for 1H-Indazol-6-amine synthesis.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This method is known for its clean reaction profile and high yield.
Materials:
-
6-Nitro-1H-indazole
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
In a suitable reaction vessel, suspend 6-nitro-1H-indazole in methanol.
-
Add a catalytic amount of 10% Pd/C to the suspension.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 1H-Indazol-6-amine as a solid.
Protocol 2: Reduction with Tin(II) Chloride
This is a classic and reliable method for nitro group reduction.[9]
Materials:
-
6-Nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve 6-nitro-1H-indazole in ethanol in a round-bottom flask.
-
Add a stoichiometric excess of tin(II) chloride dihydrate to the solution.
-
Carefully add concentrated HCl and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution to precipitate tin salts.
-
Filter the mixture to remove the inorganic salts.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Reduction with Iron in Acidic Medium
This is a cost-effective method for large-scale synthesis.[10]
Materials:
-
6-Nitro-1H-indazole
-
Iron powder
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) or Acetic Acid (AcOH)
-
Sodium carbonate (Na₂CO₃) solution
Procedure:
-
Suspend 6-nitro-1H-indazole and iron powder in a mixture of ethanol and water.
-
Add a catalytic amount of HCl or acetic acid to initiate the reaction.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the iron and iron oxides.
-
Wash the solid residue with ethanol.
-
Make the filtrate basic by adding a sodium carbonate solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and evaporate the solvent to yield the crude product.
-
Purify as required.
Purification Methods
Purification of 1H-Indazol-6-amine is crucial to obtain a high-purity product suitable for further applications.
Recrystallization
Recrystallization is an effective method for purifying the solid product. A suitable solvent system is a mixture of methanol and water.[11]
Procedure:
-
Dissolve the crude 1H-Indazol-6-amine in a minimal amount of hot methanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add water to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum.
Column Chromatography
For separating closely related impurities, column chromatography is the preferred method.[12][13]
Stationary Phase: Silica gel Eluent: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be used. The polarity of the eluent should be optimized based on TLC analysis.
Applications in Drug Development
1H-Indazol-6-amine and its derivatives have garnered significant interest in drug discovery, particularly in the development of anticancer agents.[1] The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.
Derivatives of 1H-Indazol-6-amine have shown potent inhibitory activity against several cancer cell lines. For example, N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited an IC₅₀ value of 14.3 ± 4.4 µM in the human colorectal cancer cell line (HCT116).[14]
Inhibition of Apoptosis Pathways
Many indazole derivatives exert their anticancer effects by modulating key signaling pathways involved in apoptosis (programmed cell death), such as the p53 and Bcl-2 pathways.[10] By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can promote the death of cancer cells.
Caption: Simplified Bcl-2 family apoptosis pathway and the inhibitory role of indazole derivatives.
This guide provides a foundational understanding of 1H-Indazol-6-amine for researchers and professionals in the field. Further exploration into its diverse derivatives and their biological activities will undoubtedly continue to fuel advancements in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 4. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 11. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
